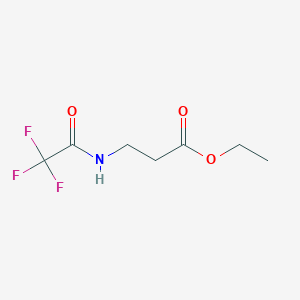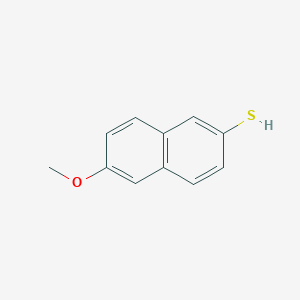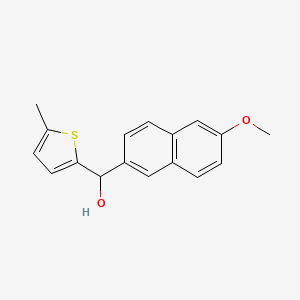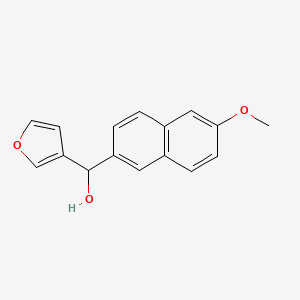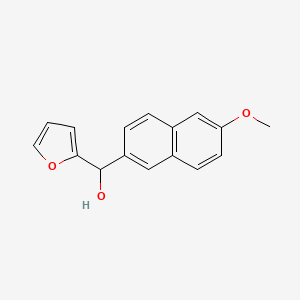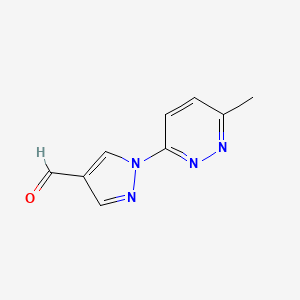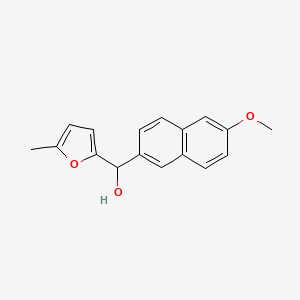
(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol
Descripción general
Descripción
(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene group and a methylfuran group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by reduction and methylation steps. The reaction conditions often require the use of strong Lewis acids, such as aluminum chloride, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Esterification: : Acid catalysts like sulfuric acid (H2SO4) are typically employed in esterification reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted derivatives, and esterified products.
Aplicaciones Científicas De Investigación
(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
(6-Methoxynaphthalen-2-yl)(5-methylfuran-2-yl)methanol: is unique due to its specific structural features. Similar compounds include 6-methoxynaphthalene , 5-methylfuran , and methanol derivatives
Propiedades
IUPAC Name |
(6-methoxynaphthalen-2-yl)-(5-methylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-8-16(20-11)17(18)14-5-4-13-10-15(19-2)7-6-12(13)9-14/h3-10,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAFVRKBGPNVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC3=C(C=C2)C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205916 | |
| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443350-21-7 | |
| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443350-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanol, α-(6-methoxy-2-naphthalenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetic acid](/img/structure/B7876505.png)
![N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine](/img/structure/B7876511.png)

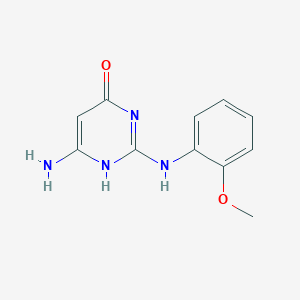
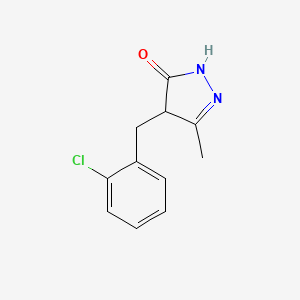
![7-amino-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7876548.png)
![Ethyl 3-[(5-amino-2-methylphenyl)formamido]propanoate](/img/structure/B7876553.png)
![ethyl 3-[(3-hydroxybenzoyl)amino]propanoate](/img/structure/B7876561.png)
